molecular formula C12H13N3O4S B2356860 N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1421453-98-6

N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2356860
CAS No.: 1421453-98-6
M. Wt: 295.31
InChI Key: SYCBQTWWBCCHSN-UHFFFAOYSA-N
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Description

N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide is a complex organic compound that features a thiophene ring, an isoxazole ring, and an oxalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and isoxazole intermediates. These intermediates are then coupled through a series of reactions involving the formation of the oxalamide linkage. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the oxalamide group can produce primary amines.

Scientific Research Applications

N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. The thiophene and isoxazole rings can participate in π-π stacking interactions, while the oxalamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(isoxazol-3-yl)acetamide
  • N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(isoxazol-3-yl)urea

Uniqueness

N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide is unique due to the presence of both thiophene and isoxazole rings, which provide distinct electronic and steric properties. This combination of features makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)-N'-(1,2-oxazol-3-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c16-8(9-2-1-7-20-9)3-5-13-11(17)12(18)14-10-4-6-19-15-10/h1-2,4,6-8,16H,3,5H2,(H,13,17)(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCBQTWWBCCHSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNC(=O)C(=O)NC2=NOC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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